2-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine

描述

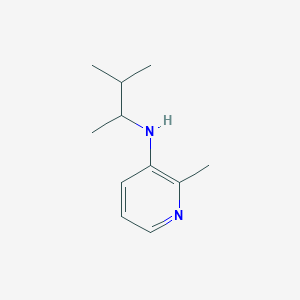

Chemical Structure and Properties 2-Methyl-N-(3-methylbutan-2-yl)pyridin-3-amine (CAS: 1516007-37-6) is a pyridine derivative with the molecular formula C₁₁H₁₈N₂ and a molecular weight of 178.27 g/mol . Its structure features a pyridine ring substituted with a methyl group at the 2-position and a branched 3-methylbutan-2-ylamine group at the 3-position. The SMILES notation is CC1=CC=CN=C1NC(C(C)C)C, and the InChIKey is ITHHAZUHVCMNDZ-UHFFFAOYSA-N .

属性

分子式 |

C11H18N2 |

|---|---|

分子量 |

178.27 g/mol |

IUPAC 名称 |

2-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine |

InChI |

InChI=1S/C11H18N2/c1-8(2)9(3)13-11-6-5-7-12-10(11)4/h5-9,13H,1-4H3 |

InChI 键 |

BUZIDXWJLGVGSI-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC=N1)NC(C)C(C)C |

产品来源 |

United States |

生物活性

2-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine is a pyridine derivative that has attracted attention for its potential biological activities. This compound features a branched alkyl group and an amine functional group, which may influence its pharmacological properties. Research into its biological activity has highlighted various mechanisms of action, potential therapeutic applications, and the underlying biochemical pathways it modulates.

- Molecular Formula : C12H20N2

- Molecular Weight : Approximately 192.31 g/mol

- Structure : Contains a pyridine ring substituted with a methyl group and a branched alkyl amine.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can lead to the modulation of various biochemical pathways, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially impacting cell proliferation and survival.

- Receptor Modulation : It can interact with cellular receptors, influencing signaling cascades related to inflammation, cancer progression, and other physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Demonstrated effectiveness against a range of bacterial strains.

- Anticancer Activity : Exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

Case Studies

Several studies have explored the biological activity of this compound in detail:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

-

Cancer Cell Line Assessment :

- In vitro assays demonstrated that treatment with this compound resulted in reduced viability of human cancer cell lines such as HeLa and MCF7. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Table 2: Case Study Results

| Study Focus | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | S. aureus | 15 | Cell wall synthesis inhibition |

| Cancer Cell Lines | HeLa | 10 | Apoptosis via caspase activation |

化学反应分析

Alkylation Reactions

This compound undergoes alkylation via nucleophilic substitution at the nitrogen center. The reaction typically employs alkyl halides (R-X) in polar aprotic solvents like dimethylformamide (DMF) or acetone. Catalysts such as palladium or nickel complexes may enhance reaction efficiency under inert atmospheres.

Example reaction:

2-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine + CH₃I → Quaternary ammonium salt

| Parameter | Details |

|---|---|

| Solvent | DMF or acetone |

| Temperature | 60–80°C |

| Catalyst | Pd(OAc)₂ or NiCl₂ (optional) |

| Yield Optimization | Anhydrous conditions to prevent hydrolysis |

| Product | Tertiary or quaternary amines |

Acylation Reactions

The amine reacts with acylating agents (e.g., acetyl chloride, acetic anhydride) to form substituted amides. Reactions proceed in the presence of bases like triethylamine to neutralize HCl byproducts.

Example reaction:

this compound + AcCl → N-acylated derivative

| Parameter | Details |

|---|---|

| Reagents | Acid chlorides or anhydrides |

| Base | Triethylamine or pyridine |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 2–4 hours at room temperature |

| Purification | Column chromatography (silica gel, hexane/EtOAc) |

Condensation Reactions

The amine participates in condensation with aldehydes or ketones to form imines (Schiff bases). Acidic or basic conditions drive the equilibrium toward product formation.

Example reaction:

this compound + Benzaldehyde → Schiff base

| Parameter | Details |

|---|---|

| Catalyst | p-TsOH (acidic) or molecular sieves (neutral) |

| Solvent | Ethanol or toluene |

| Temperature | Reflux (78–110°C) |

| Applications | Intermediate for heterocyclic compounds in medicinal chemistry |

Oxidation and Stability

Though direct oxidation data is limited, analogous pyridine-based amines form N-oxides under strong oxidizing conditions (e.g., H₂O₂/CH₃COOH). The compound’s stability in air and moisture necessitates storage under inert atmospheres.

Mechanistic Insights

-

Alkylation/Acylation: The lone pair on the nitrogen attacks electrophilic centers (e.g., alkyl halides’ δ+ carbon).

-

Condensation: Nucleophilic amine reacts with carbonyl electrophiles, followed by dehydration.

This reactivity profile underscores the compound’s utility in synthesizing pharmacologically active molecules and functional materials. Experimental protocols emphasize controlled conditions to mitigate steric hindrance from the branched alkyl group .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyridin-3-amine derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations

Positional Isomerism : The compound’s positional isomer, 3-methyl-N-(3-methylbutan-2-yl)pyridin-4-amine , shares the same molecular formula but differs in substituent placement. This structural variation can significantly alter electronic properties and biological activity .

Pharmacological Relevance: Pyridin-3-amine derivatives like UDO and UDD exhibit anti-parasitic activity via CYP51 inhibition .

Crystallographic Data : Unlike 4-methyl-N-(3-methylphenyl)pyridin-2-amine , which has been structurally characterized via X-ray crystallography , the target compound lacks reported crystallographic data, highlighting a gap in current literature.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine, and how can reaction conditions be optimized?

- Methodology : Multi-step organic synthesis involving palladium-catalyzed amination (e.g., Buchwald-Hartwig coupling) or nucleophilic substitution reactions. Key parameters include solvent choice (e.g., dioxane or DMF), temperature control (80–120°C), and catalyst loading (e.g., Pd(OAc)₂ with ligands like Xantphos). Yield optimization requires monitoring reaction progress via TLC or HPLC .

- Data : Comparative yield tables under varying conditions (e.g., solvent polarity, base strength) should be generated to identify optimal protocols.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodology : Use NMR (¹H/¹³C) for confirming substituent positions and purity. X-ray crystallography (via SHELX software) resolves 3D conformation, while HRMS validates molecular weight. FT-IR identifies functional groups like amine and pyridine rings .

- Data : Crystallographic parameters (e.g., bond angles, torsion angles) and NMR chemical shifts should be tabulated for reproducibility.

Q. What preliminary biological screening strategies are recommended for this compound?

- Methodology : In vitro assays against cancer cell lines (e.g., MTT assay), antimicrobial testing (MIC determination), and enzyme inhibition studies (e.g., kinase profiling). Dose-response curves establish IC₅₀ values .

- Data : Tabulate activity metrics (e.g., IC₅₀, MIC) across targets and compare with reference compounds.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological mechanisms (e.g., kinase inhibition vs. apoptosis induction)?

- Methodology : Combine target-specific assays (e.g., kinase activity ELISA) with pathway analysis (Western blotting for apoptotic markers like caspase-3). Computational docking (AutoDock Vina) predicts binding affinities to proposed targets .

- Data : Compare experimental IC₅₀ values with computational binding energies to validate hypothesized mechanisms.

Q. What strategies enhance the compound's potency and selectivity through structure-activity relationship (SAR) studies?

- Methodology : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) on the pyridine or alkylamine moieties. Assess bioactivity changes and use QSAR models to predict improvements .

- Data : Tabulate substituent effects on activity (e.g., logP, steric bulk) and correlate with potency metrics.

Q. How do pharmacokinetic properties (e.g., solubility, metabolic stability) impact its therapeutic potential?

- Methodology : Evaluate solubility in PBS/DMSO, metabolic stability via liver microsome assays, and plasma protein binding (equilibrium dialysis). LC-MS/MS quantifies compound degradation rates .

- Data : Compile solubility (mg/mL), half-life (t₁/₂), and protein-binding percentages to guide formulation development.

Q. What experimental and computational approaches elucidate its interaction with biological targets?

- Methodology : Surface plasmon resonance (SPR) or ITC measures binding kinetics. Molecular dynamics simulations (GROMACS) model conformational changes during target engagement .

- Data : Report kinetic parameters (Kd, kon/koff) and simulation trajectories (RMSD, binding energy fluctuations).

Key Considerations for Research Design

- Contradiction Analysis : Cross-validate conflicting data using orthogonal methods (e.g., SPR vs. enzymatic assays) and replicate studies under standardized conditions .

- Scalability : Pilot-scale synthesis (1–10 g) should assess feasibility of transition from lab to preclinical testing, noting yield drops or purification challenges .

- Toxicity Profiling : Include Ames test (mutagenicity) and hERG channel inhibition assays early to mitigate late-stage attrition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。